Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate
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Overview
Description
Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate is a chemical compound with the molecular formula C9H6ClNO3SNa and a molecular weight of 265.65 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate typically involves the reaction of 4-chloro-2-aminobenzenethiol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-chloro-2-oxo-2H-benzothiazole-3-carboxylate
- Sodium 4-chloro-2-oxo-2H-benzothiazole-3-sulfonate
Uniqueness
Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate is unique due to its specific substitution pattern and the presence of the acetate group. This structural feature imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
85272-51-1 |
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Molecular Formula |
C9H5ClNNaO3S |
Molecular Weight |
265.65 g/mol |
IUPAC Name |
sodium;2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C9H6ClNO3S.Na/c10-5-2-1-3-6-8(5)11(4-7(12)13)9(14)15-6;/h1-3H,4H2,(H,12,13);/q;+1/p-1 |
InChI Key |
SOJNIFANAIIRLQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N(C(=O)S2)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
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